molecular formula C18H16N4O3S B11601443 Ethyl 3-(3-methoxyphenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate

Ethyl 3-(3-methoxyphenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate

Cat. No.: B11601443
M. Wt: 368.4 g/mol
InChI Key: NJWBUJWSCGNBTB-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methoxyphenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a complex structure that includes a thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-methoxyphenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base can form an intermediate, which is then subjected to further cyclization with thiosemicarbazide and subsequent reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methoxyphenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-(3-methoxyphenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 3-(3-methoxyphenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7,9-dimethyl-6,8-dioxo-1-phenyl-5-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1,5,6,7,8,9-hexahydropyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
  • 1,3,4-Thiadiazoles
  • 5-Arylazothiazoles

Uniqueness

Ethyl 3-(3-methoxyphenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate is unique due to its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 5-(3-methoxyphenyl)-12-methyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C18H16N4O3S/c1-4-25-18(23)14-10(2)13-16-21-20-15(22(16)9-19-17(13)26-14)11-6-5-7-12(8-11)24-3/h5-9H,4H2,1-3H3

InChI Key

NJWBUJWSCGNBTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NN=C3C4=CC(=CC=C4)OC)C

Origin of Product

United States

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